molecular formula C11H17BN2O2 B6161819 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine CAS No. 1416720-48-3

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine

Cat. No. B6161819
CAS RN: 1416720-48-3
M. Wt: 220.1
InChI Key:
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Description

The compound you mentioned contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). Boronic esters are commonly used in organic synthesis .


Molecular Structure Analysis

The molecular structure of a similar compound, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, has been determined . It’s a boronic ester with the empirical formula C6H13BO2 .


Chemical Reactions Analysis

Boronic esters are often used in coupling reactions with aryl iodides in the presence of a copper catalyst to form aryl boronates .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, include a boiling point of 42-43 °C/50 mmHg, a density of 0.882 g/mL at 25 °C, and a refractive index of 1.396 .

Scientific Research Applications

Synthesis and Crystallographic Analysis

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine and its derivatives have been synthesized through various methods and characterized using different spectroscopic techniques. For instance, a three-step substitution reaction has been employed to synthesize boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. The structures were confirmed by FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Furthermore, Density Functional Theory (DFT) was used to calculate the molecular structures, providing insights into the molecular electrostatic potential and frontier molecular orbitals of these compounds (Huang et al., 2021).

Crystal Structure and Vibrational Properties

Another study focused on the synthesis and crystallographic analysis of compounds like 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile. The compounds were characterized by spectroscopy and single-crystal X-ray diffraction. Vibrational properties and various analyses like UV-Visible, NMR, MEP, FMO, and NBO were performed using DFT and TD-DFT calculations (Wu et al., 2021).

Applications in Material Science and Chemistry

Herbicidal Activities

Compounds with the 4-(3-Trifluoromethylphenyl)pyridazine structure, including derivatives of 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine, have been investigated for their bleaching and herbicidal activities. Studies have shown that some of these compounds exhibit significant herbicidal activities against various plants, indicating their potential as commercial herbicides (Xu et al., 2008).

Luminescent Properties for Electronics

In the field of electronics, studies have synthesized copolymers using 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene for applications in organic light-emitting devices (OLEDs). These polymers displayed significant photoluminescence and electroluminescence properties, indicating their potential in light-emitting materials (Cheon et al., 2005).

Microwave-assisted Synthesis

The compound's derivatives have been synthesized under microwave-assisted conditions, significantly accelerating the process compared to traditional methods. This efficient synthesis could have implications in various fields of chemical research and industry (Hoogenboom et al., 2006).

Mechanism of Action

Target of Action

Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used for borylation at the benzylic c-h bond of alkylbenzenes . This suggests that the compound might interact with alkylbenzenes or similar molecules in the body.

Mode of Action

It is known that similar compounds can undergo reactions such as borylation in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine might interact with its targets through similar mechanisms.

Biochemical Pathways

Based on the known reactions of similar compounds, it can be inferred that the compound might be involved in the formation of carbon-carbon bonds . This could potentially affect various biochemical pathways, especially those involving the synthesis of complex organic molecules.

Pharmacokinetics

The compound’s predicted properties such as its boiling point (3556±250 °C), density (108±01 g/cm3), and vapor pressure (488E-07mmHg at 25°C) suggest that it might have moderate bioavailability .

Result of Action

Based on the known reactions of similar compounds, it can be inferred that the compound might contribute to the formation of complex organic molecules through the formation of carbon-carbon bonds .

Action Environment

It is known that similar compounds should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain their stability . This suggests that the compound’s action might be influenced by factors such as light, humidity, and temperature.

Safety and Hazards

The safety and hazards of a similar compound, Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate, include warnings for H302-H315-H319-H335, which refer to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions would depend on the specific application of the compound. Boronic esters have a wide range of applications in organic synthesis, medicinal chemistry, and materials science .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine can be achieved through a two-step process involving the synthesis of the boronic acid intermediate followed by coupling with the pyridazine derivative.", "Starting Materials": [ "4-methylpyridazine", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Synthesis of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-boronic acid", "a. Dissolve 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 g) in diethyl ether (20 mL) and add sodium hydroxide (0.5 g) to the solution.", "b. Stir the mixture at room temperature for 30 minutes.", "c. Add hydrochloric acid (1 M) dropwise to the mixture until the pH reaches 2.", "d. Extract the organic layer with diethyl ether (3 x 20 mL) and dry over anhydrous sodium sulfate.", "e. Concentrate the solution under reduced pressure to obtain 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-boronic acid as a white solid (1.2 g, 80% yield).", "Step 2: Coupling of 4-methylpyridazine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-boronic acid", "a. Dissolve 4-methylpyridazine (1.0 g) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-boronic acid (1.2 g) in diethyl ether (20 mL) and add palladium(II) acetate (0.1 g) and triphenylphosphine (0.2 g) to the solution.", "b. Stir the mixture under nitrogen atmosphere at 80°C for 24 hours.", "c. Cool the mixture to room temperature and filter the precipitate.", "d. Wash the precipitate with diethyl ether and dry under vacuum to obtain 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine as a white solid (1.1 g, 70% yield)." ] }

CAS RN

1416720-48-3

Molecular Formula

C11H17BN2O2

Molecular Weight

220.1

Purity

95

Origin of Product

United States

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